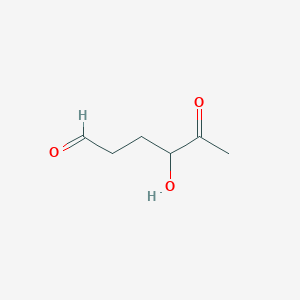

4-Hydroxy-5-oxohexanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-5-oxohexanal, also known as HOHA or 4-HOHA, is a chemical compound that belongs to the family of alpha-ketoaldehydes. It is a highly reactive molecule that can form adducts with proteins and nucleic acids, leading to various cellular damages. HOHA is a byproduct of lipid peroxidation, a process that occurs in the body when free radicals attack lipids in cell membranes. The accumulation of HOHA has been associated with various diseases, including cancer, diabetes, and neurodegenerative disorders.

作用機序

4-Hydroxy-5-oxohexanal can react with various biomolecules, including proteins, nucleic acids, and lipids, through Michael addition or Schiff base formation. The resulting adducts can lead to various cellular damages, including protein dysfunction, DNA damage, and lipid peroxidation. 4-Hydroxy-5-oxohexanal has been shown to induce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. The exact mechanism of 4-Hydroxy-5-oxohexanal-induced cellular damages is still under investigation.

Biochemical and Physiological Effects

4-Hydroxy-5-oxohexanal has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. 4-Hydroxy-5-oxohexanal can induce apoptosis, cell cycle arrest, and DNA damage in various cell types. 4-Hydroxy-5-oxohexanal can also affect various signaling pathways, including MAPK, NF-kB, and PI3K/Akt, which are involved in cell survival, proliferation, and inflammation. 4-Hydroxy-5-oxohexanal has been shown to induce oxidative stress and inflammation in various tissues, including liver, lung, and brain.

実験室実験の利点と制限

4-Hydroxy-5-oxohexanal can be used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. It can be detected by various analytical methods, including mass spectrometry, HPLC, and ELISA. 4-Hydroxy-5-oxohexanal can also be used as a tool to study the mechanism of oxidative stress-induced cellular damages. However, 4-Hydroxy-5-oxohexanal is a highly reactive molecule that can form adducts with various biomolecules, leading to various artifacts and false positives. Therefore, careful experimental design and validation are required when using 4-Hydroxy-5-oxohexanal as a research tool.

将来の方向性

The research on 4-Hydroxy-5-oxohexanal is still in its early stage, and many questions remain unanswered. Some of the future directions in 4-Hydroxy-5-oxohexanal research include:

1. Identification of the exact mechanism of 4-Hydroxy-5-oxohexanal-induced cellular damages.

2. Development of more sensitive and specific analytical methods for 4-Hydroxy-5-oxohexanal detection.

3. Investigation of the role of 4-Hydroxy-5-oxohexanal in various diseases, including cancer, diabetes, and neurodegenerative disorders.

4. Development of 4-Hydroxy-5-oxohexanal-based therapeutic strategies for oxidative stress-related diseases.

5. Evaluation of the safety and toxicity of 4-Hydroxy-5-oxohexanal in vivo.

6. Investigation of the potential of 4-Hydroxy-5-oxohexanal as a diagnostic and prognostic biomarker.

Conclusion

4-Hydroxy-5-oxohexanal is a highly reactive molecule that can form adducts with various biomolecules, leading to various cellular damages. 4-Hydroxy-5-oxohexanal has been used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. 4-Hydroxy-5-oxohexanal has also been shown to have various biological activities, including cytotoxicity, genotoxicity, and mutagenicity. The research on 4-Hydroxy-5-oxohexanal is still in its early stage, and many questions remain unanswered. Further research on 4-Hydroxy-5-oxohexanal may lead to the development of new diagnostic and therapeutic strategies for oxidative stress-related diseases.

合成法

4-Hydroxy-5-oxohexanal can be synthesized through the oxidation of linoleic acid, a polyunsaturated fatty acid that is abundant in plant oils. The reaction can be catalyzed by various enzymes, including lipoxygenases, cyclooxygenases, and cytochrome P450s. The resulting 4-Hydroxy-5-oxohexanal can be purified by chromatography or distillation. Alternatively, 4-Hydroxy-5-oxohexanal can be synthesized from 4-hydroxyhexenal, a related compound that can be obtained from the oxidation of linoleic acid or other unsaturated fatty acids.

科学的研究の応用

4-Hydroxy-5-oxohexanal has been used as a biomarker for oxidative stress and lipid peroxidation in various biological systems. It can be detected by various analytical methods, including mass spectrometry, HPLC, and ELISA. 4-Hydroxy-5-oxohexanal has been found to be elevated in various diseases, including cancer, diabetes, and neurodegenerative disorders, suggesting its potential as a diagnostic and prognostic biomarker. 4-Hydroxy-5-oxohexanal has also been shown to have various biological activities, including cytotoxicity, genotoxicity, and mutagenicity, which have been studied in vitro and in vivo.

特性

CAS番号 |

158478-09-2 |

|---|---|

製品名 |

4-Hydroxy-5-oxohexanal |

分子式 |

C6H10O3 |

分子量 |

130.14 g/mol |

IUPAC名 |

4-hydroxy-5-oxohexanal |

InChI |

InChI=1S/C6H10O3/c1-5(8)6(9)3-2-4-7/h4,6,9H,2-3H2,1H3 |

InChIキー |

DTNHNFGZENZOHE-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CCC=O)O |

正規SMILES |

CC(=O)C(CCC=O)O |

同義語 |

Hexanal, 4-hydroxy-5-oxo- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)